VCH-759
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Overview
Description
VCH-759 is a non-nucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. It has shown significant antiviral activity against genotype 1a and 1b replicons, making it a promising candidate for the treatment of hepatitis C virus infections .
Preparation Methods
. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve multi-step organic synthesis, purification, and formulation processes to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
VCH-759 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially affecting its antiviral activity.
Reduction: Reduction reactions can alter the functional groups within the molecule, impacting its interaction with the viral polymerase.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its antiviral properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VCH-759 has been extensively studied for its potential in treating hepatitis C virus infections. Its antiviral activity has been demonstrated in both in vitro and in vivo studies, showing significant reductions in viral load . Additionally, this compound has been evaluated in combination with other antiviral agents, such as interferon and ribavirin, to enhance its therapeutic efficacy .
Mechanism of Action
VCH-759 exerts its antiviral effects by inhibiting the hepatitis C virus RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome. By binding to the polymerase, this compound prevents the synthesis of new viral RNA, thereby reducing the viral load in infected individuals . The compound targets specific allosteric sites on the polymerase, disrupting its function and inhibiting viral replication .
Comparison with Similar Compounds
VCH-759 is unique among non-nucleoside inhibitors due to its specific structural features and high potency against genotype 1a and 1b replicons . Similar compounds include:
- Beclabuvir
- Dasabuvir
- Deleobuvir
- Filibuvir
- Lomibuvir
- Setrobuvir
- Tegobuvir
These compounds also target the hepatitis C virus RNA-dependent RNA polymerase but may differ in their binding sites, potency, and resistance profiles .
Properties
IUPAC Name |
sodium;3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4S.Na/c1-16-7-9-18(10-8-16)24(28)26(19-11-13-20(27)14-12-19)21-15-22(31-23(21)25(29)30)17-5-3-2-4-6-17;/h2-6,15-16,18-20,27H,7-14H2,1H3,(H,29,30);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERCMQZZYTNBY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C4=CC=CC=C4)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001913-13-8 |
Source
|
Record name | VCH-759 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001913138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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